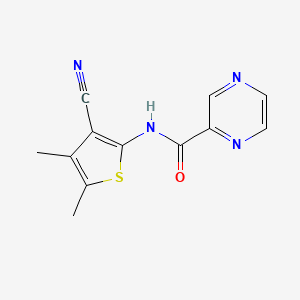

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with cyano and dimethyl groups, and a pyrazine ring substituted with a carboxamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant activity against breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

In silico molecular docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The structural features of the compound allow it to interact effectively with the enzyme's active site, potentially leading to reduced inflammation .

Synthesis Methodologies

The synthesis of this compound involves straightforward chemical transformations using readily available reagents. The two-stage synthesis process typically includes:

- Formation of the thiophene ring.

- Introduction of the pyrazine and carboxamide functionalities.

This method is advantageous for producing derivatives with varied biological activities by modifying substituents on the pyrazine or thiophene rings.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good charge transport characteristics is essential for these applications.

Case Study 1: Anticancer Activity Evaluation

A series of synthesized derivatives were tested against various cancer cell lines to assess their cytotoxicity. The results indicated that certain modifications to the compound significantly enhanced its anticancer efficacy compared to standard treatments .

Case Study 2: Inflammatory Response Modulation

In a study focusing on anti-inflammatory properties, researchers utilized molecular docking simulations to predict the binding affinity of this compound with 5-lipoxygenase. The results suggested promising anti-inflammatory potential that warrants further experimental validation .

Wirkmechanismus

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit enzymes like RecBCD and AddAB, which are involved in DNA repair processes . The compound likely exerts its effects by binding to the active sites of these enzymes, thereby preventing their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: Similar structure but with a tetrahydrobenzothiophene ring.

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Similar structure but with an oxazole ring.

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and carboxamide groups make it a versatile intermediate for further chemical modifications, while its thiophene and pyrazine rings contribute to its potential as a pharmacophore in medicinal chemistry.

Biologische Aktivität

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in drug development.

Synthesis of the Compound

The synthesis of this compound involves a multi-step process that utilizes readily available reagents. The compound was synthesized following a two-stage protocol that included the preparation of key intermediates and subsequent coupling reactions. The final product was characterized using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) .

1. Anti-inflammatory Properties

One of the most significant biological activities observed for this compound is its potential as an anti-inflammatory agent. Molecular docking studies have indicated that this compound acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity to 5-LOX was found to be substantially higher than that for cyclooxygenase-2 (COX-2), suggesting a selective mechanism of action .

Table 1: Binding Affinities and Mechanism of Action

| Target Enzyme | Binding Affinity (kcal/mol) | Mechanism |

|---|---|---|

| 5-lipoxygenase | -9.5 | Inhibition |

| COX-2 | -6.0 | Weak Binding |

2. Antioxidant Activity

In addition to anti-inflammatory effects, preliminary studies have suggested that this compound exhibits antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various chronic diseases .

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vitro Studies : Research demonstrated that treatment with this compound reduced pro-inflammatory cytokines in human cell lines, indicating its potential utility in treating inflammatory diseases.

- In Vivo Studies : Animal models treated with this compound showed reduced symptoms of inflammation and oxidative stress markers compared to control groups, supporting its therapeutic potential .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Selective Inhibition : The compound selectively inhibits 5-lipoxygenase through specific interactions with amino acid residues in the enzyme's active site, leading to decreased leukotriene production.

- Antioxidant Pathways : It may enhance endogenous antioxidant defenses by upregulating key enzymes involved in the antioxidant response .

Eigenschaften

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-7-8(2)18-12(9(7)5-13)16-11(17)10-6-14-3-4-15-10/h3-4,6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQODUYMIYEKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=NC=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.